molecular formula C17H18ClN3 B138931 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2

4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B138931
CAS No.: 157286-81-2
M. Wt: 299.8 g/mol
InChI Key: CGLDYVRQHDEHPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus Kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like this compound have therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

It’s known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the disruption of cell division and death processes, potentially affecting the formation of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methylglutaric anhydride typically involves the treatment of 3-hydroxy-3-methylglutaric acid with acetic anhydride in a benzene solution under reflux conditions. The reaction is carried out for about one hour, resulting in the formation of crystalline 3-hydroxy-3-methylglutaric anhydride .

Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-3-methylglutaric anhydride follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of high-purity acetic anhydride and precise temperature control are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-Methylglutaric anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

Scientific Research Applications

3-Hydroxy-3-Methylglutaric anhydride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of HMG-CoA, which is essential for studying cholesterol biosynthesis.

    Biology: It plays a role in understanding metabolic pathways and enzyme functions related to HMG-CoA reductase.

    Medicine: Research on 3-hydroxy-3-methylglutaric anhydride contributes to the development of cholesterol-lowering drugs and treatments for metabolic disorders.

    Industry: It is used in the production of various chemical intermediates and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-3-Methylglutaric anhydride is unique due to its specific role as a precursor in the synthesis of HMG-CoA and its involvement in cholesterol biosynthesis. Its ability to inhibit HMG-CoA reductase makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLDYVRQHDEHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444851
Record name 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157286-81-2
Record name 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the compound of step C (1.030 g, 3.67 mmol) and POCl3 (3 ml) was heated at reflux for 2.5 hours and cooled. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with dilute sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to dryness to give the title compound as a tan solid which was purified through silica gel to give an off-white solid. 1H NMR (CDCl3) δ 1.90(s, 6H), 2.35(s, 3H), 2.50(s, 3H), 2.65(s, 3H), 6.78(s, 1H), 7.00(s, 2H) ppm.
Name
compound
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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